3,3'-二羟基黄酮

描述

'3,3'-Dihydroxyflavone' is a flavonoid compound that has attracted considerable attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties.

科学研究应用

大脑和身体病理的潜在治疗方法

类黄酮化合物,包括3,3'-二羟基黄酮及其衍生物,已被广泛研究,以探讨它们在各种健康问题中的潜在益处。具体而言,7,8-二羟基黄酮(7,8-DHF)已被认为是一种潜在的治疗方法,可用于一系列影响大脑和身体功能的病理。超过180项临床前研究已探讨了其有效性,表明其在影响大脑和身体功能的病理治疗中可能具有用处 (Emili et al., 2020)。

抗癌应用

3,6-二羟基黄酮,一个密切的衍生物,已显示出在诱导白血病HL-60细胞凋亡方面的潜力。其抗癌效果与产生活性氧物质和调节MAPK途径有关,表明其在癌症治疗中可能作为一种治疗剂 (Chang et al., 2010)。

神经发生和抗抑郁效应

合成衍生物4'-二甲氨基-7,8-二羟基黄酮表现出强效的抗抑郁效应并促进神经发生。其比主要化合物更强的TrkB激动活性表明其在治疗抑郁症和增强大脑健康方面的潜力 (Liu et al., 2010)。

抗神经炎症特性

3′,4′-二羟基黄酮等合成衍生物已展示出抗神经炎症活性,在微胶质细胞中抑制趋化因子和促炎细胞因子的产生。这表明其作为治疗神经炎症疾病的药物候选物的潜力 (Kim等,2018)。

光谱和光物理特性

已研究了黄酮衍生物(如2′,3-二羟基黄酮)的光谱和光物理特性,揭示了它们在各种介质中的独特行为。这项研究为它们在光谱学和光化学中的潜在应用提供了见解 (Labarrière等,2020)。

溶剂对振动光谱的影响

对3-羟基黄酮(3HF)振动光谱的溶剂效应研究提供了关于类黄酮在不同环境中相互作用机制的见解。这项研究有助于理解类黄酮在不同环境中的相互作用机制 (Seitsonen et al., 2019)。

神经精神障碍治疗

7,8-DHF,一种天然类黄酮,已显示出在治疗像阿尔茨海默病、帕金森病和抑郁症等神经精神障碍方面的潜力。其模拟BDNF的作用并在大脑中激活TrkB受体的能力突显了其神经保护作用 (Yang & Zhu, 2021)。

与DNA的结合和相互作用

对类黄酮(如飞杨素和槲皮素)以及它们的合成色团等的研究探讨了它们在与DNA结合和相互作用方面的有效性。这项研究对于理解它们在治疗一系列疾病中的潜在治疗应用至关重要 (Sengupta et al., 2014)。

生化分析

Biochemical Properties

3,3’-Dihydroxyflavone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the tropomyosin receptor kinase B (TrkB), a receptor for brain-derived neurotrophic factor (BDNF). By binding to TrkB, 3,3’-Dihydroxyflavone mimics the effects of BDNF, promoting neuronal survival, differentiation, and synaptic plasticity . Additionally, 3,3’-Dihydroxyflavone has been shown to inhibit pyridoxal phosphatase, an enzyme involved in the metabolism of vitamin B6 . This inhibition can lead to increased levels of pyridoxal 5’-phosphate, the active form of vitamin B6, which is crucial for various enzymatic reactions in the body.

Cellular Effects

3,3’-Dihydroxyflavone exerts several effects on different cell types and cellular processes. In neuronal cells, it promotes survival and differentiation by activating the TrkB receptor, leading to downstream signaling pathways such as the phosphatidylinositol 3-kinase (PI3K)-Akt pathway, the mitogen-activated protein kinase (MAPK)-extracellular signal-regulated kinase (ERK) pathway, and the phospholipase C gamma (PLCγ)-protein kinase C (PKC) pathway . These pathways are essential for cell survival, growth, and synaptic plasticity. In addition to its neuroprotective effects, 3,3’-Dihydroxyflavone has been shown to exhibit antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of 3,3’-Dihydroxyflavone involves its binding to the TrkB receptor, which triggers receptor dimerization and autophosphorylation. This activation leads to the initiation of several intracellular signaling cascades, including the PI3K-Akt, MAPK-ERK, and PLCγ-PKC pathways . These pathways play crucial roles in promoting neuronal survival, differentiation, and synaptic plasticity. Additionally, 3,3’-Dihydroxyflavone’s inhibition of pyridoxal phosphatase results in increased levels of pyridoxal 5’-phosphate, enhancing vitamin B6-dependent enzymatic reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3’-Dihydroxyflavone have been observed to change over time. Studies have shown that the compound is relatively stable and can exert its neuroprotective effects over extended periods . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light. Long-term studies have demonstrated that 3,3’-Dihydroxyflavone can maintain its neuroprotective and antioxidant properties, providing sustained benefits in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 3,3’-Dihydroxyflavone vary with different dosages in animal models. At lower doses, the compound has been shown to promote neuronal survival and cognitive function without significant adverse effects . At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

3,3’-Dihydroxyflavone is involved in several metabolic pathways, including those related to its antioxidant and neuroprotective properties. The compound undergoes various enzymatic modifications, such as glucuronidation, sulfation, and methylation, which can influence its bioavailability and activity . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body, ensuring that it does not accumulate to toxic levels.

Transport and Distribution

Within cells and tissues, 3,3’-Dihydroxyflavone is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its neuroprotective effects in the central nervous system . It is also distributed to other tissues, where it can interact with cellular transporters and binding proteins that facilitate its uptake and localization . The distribution of 3,3’-Dihydroxyflavone is essential for its therapeutic efficacy, as it ensures that the compound reaches its target sites within the body.

Subcellular Localization

The subcellular localization of 3,3’-Dihydroxyflavone is critical for its activity and function. The compound has been shown to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and signaling pathways . Additionally, 3,3’-Dihydroxyflavone may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its therapeutic potential .

属性

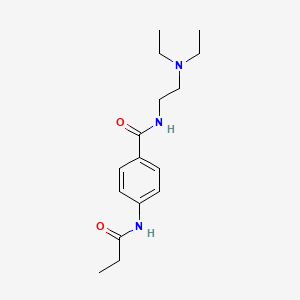

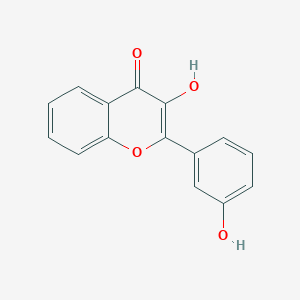

IUPAC Name |

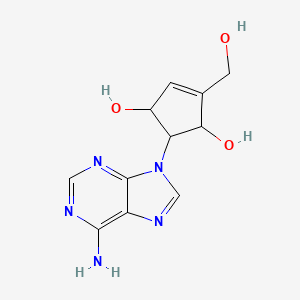

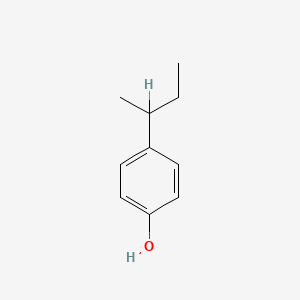

3-hydroxy-2-(3-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-5-3-4-9(8-10)15-14(18)13(17)11-6-1-2-7-12(11)19-15/h1-8,16,18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZESEGHSLFKZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC(=CC=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70350266 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55977-09-8 | |

| Record name | 3,3'-DIHYDROXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70350266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does 3,3'-dihydroxyflavone show any specific binding affinity to metal ions?

A1: Yes, research suggests that 3,3'-dihydroxyflavone demonstrates an ability to form complexes with metal ions. Specifically, studies have shown a 2:1 ligand-to-metal stoichiometry when complexed with Gallium (III) []. This interaction with metal ions could potentially influence its biological activity and is an area of ongoing research.

Q2: How does the structure of 3,3'-dihydroxyflavone compare to other flavonoids, and does this impact its interaction with enzymes?

A2: 3,3'-Dihydroxyflavone, unlike some flavonoids, lacks hydroxyl groups at the 3' and 4' positions []. This structural difference is significant as an enzyme, specifically BcOMT-1 from Bacillus cereus, was unable to catalyze methylation on 3,3'-dihydroxyflavone. This suggests that the presence of ortho-hydroxyl groups on the flavonoid structure is essential for recognition and activity by this particular enzyme [].

Q3: Are there any novel synthesis methods available for obtaining 3,3'-dihydroxyflavone for research purposes?

A3: Yes, researchers have developed a new synthetic pathway for producing 3,3'-dihydroxyflavone []. This novel method offers a more cost-effective and simplified approach compared to previous methods, potentially making this compound more accessible for further scientific investigation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。